molecular formula C25H20BrClN2O4S B15008717 4-(3-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

4-(3-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B15008717
M. Wt: 559.9 g/mol
InChI Key: XAXWAUYMIPGHTD-UHFFFAOYSA-N
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Description

4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes bromophenyl, chlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by chlorination and nitration steps. The final cyclization step forms the quinoline ring system. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems to monitor and adjust reaction parameters is crucial in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID is unique due to its complex structure, which combines multiple functional groups and a quinoline ring system

Properties

Molecular Formula

C25H20BrClN2O4S

Molecular Weight

559.9 g/mol

IUPAC Name

4-(3-bromophenyl)-1-chloro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

InChI

InChI=1S/C25H20BrClN2O4S/c26-14-6-3-5-13(11-14)23-17-12-20(34-19-10-2-1-9-18(19)29(32)33)22(27)21(17)15-7-4-8-16(25(30)31)24(15)28-23/h1-11,17,20-23,28H,12H2,(H,30,31)

InChI Key

XAXWAUYMIPGHTD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC=C4)C(=O)O)NC2C5=CC(=CC=C5)Br

Origin of Product

United States

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